Cas no 1807210-69-0 (2-Chloromethyl-4-fluoro-3-iodopyridine)

2-Chloromethyl-4-fluoro-3-iodopyridine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its multifunctional structure, featuring chloro, fluoro, and iodo substituents, enables versatile reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The presence of both electron-withdrawing (fluoro, iodo) and reactive (chloromethyl) groups enhances its utility as a building block for complex heterocyclic frameworks. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its ability to introduce halogenated motifs, which can influence binding affinity and metabolic stability. High purity and well-defined reactivity make it a reliable intermediate for research and industrial applications.
2-Chloromethyl-4-fluoro-3-iodopyridine structure
1807210-69-0 structure
Product name:2-Chloromethyl-4-fluoro-3-iodopyridine
CAS No:1807210-69-0
MF:C6H4ClFIN
MW:271.458536148071
CID:4902817

2-Chloromethyl-4-fluoro-3-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloromethyl-4-fluoro-3-iodopyridine
    • Inchi: 1S/C6H4ClFIN/c7-3-5-6(9)4(8)1-2-10-5/h1-2H,3H2
    • InChI Key: DKJSFXTUEWGNKB-UHFFFAOYSA-N
    • SMILES: IC1=C(C=CN=C1CCl)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 114
  • XLogP3: 2
  • Topological Polar Surface Area: 12.9

2-Chloromethyl-4-fluoro-3-iodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029010094-1g
2-Chloromethyl-4-fluoro-3-iodopyridine
1807210-69-0 95%
1g
$3,097.65 2022-03-31
Alichem
A029010094-250mg
2-Chloromethyl-4-fluoro-3-iodopyridine
1807210-69-0 95%
250mg
$989.80 2022-03-31

Additional information on 2-Chloromethyl-4-fluoro-3-iodopyridine

Introduction to 2-Chloromethyl-4-fluoro-3-iodopyridine (CAS No. 1807210-69-0)

2-Chloromethyl-4-fluoro-3-iodopyridine, identified by its Chemical Abstracts Service (CAS) number 1807210-69-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of both halogen atoms (chloro and iodo) and a reactive chloromethyl group makes this molecule a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive agents.

The structural features of 2-Chloromethyl-4-fluoro-3-iodopyridine contribute to its utility in medicinal chemistry. The fluorine atom at the 4-position introduces electronic effects that can modulate the reactivity and binding properties of the molecule, while the iodo group at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions. The chloromethyl moiety, located at the 2-position, is a well-known pharmacophore that can participate in nucleophilic addition reactions, enabling the construction of more complex molecular architectures.

In recent years, there has been growing interest in exploring the potential of halogenated pyridines as building blocks for drug discovery. Halogen atoms are frequently incorporated into pharmaceuticals due to their ability to enhance metabolic stability, improve binding affinity, and facilitate interactions with biological targets. Specifically, 2-Chloromethyl-4-fluoro-3-iodopyridine has been investigated for its role in synthesizing small-molecule inhibitors targeting various disease-related pathways.

One notable area of research involving 2-Chloromethyl-4-fluoro-3-iodopyridine is its application in developing kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are frequently dysregulated in cancer and inflammatory diseases. By leveraging the reactivity of the chloromethyl group, researchers have been able to construct scaffolds that can selectively inhibit specific kinases. For instance, studies have demonstrated that derivatives of this compound can act as substrates or inhibitors of tyrosine kinases, which are implicated in tumor growth and progression.

Another significant application of 2-Chloromethyl-4-fluoro-3-iodopyridine is in the synthesis of antiviral agents. The structural motif present in this compound has been shown to interact with viral proteases and polymerases, thereby inhibiting viral replication. Recent advances in medicinal chemistry have highlighted its role in developing inhibitors against RNA viruses, including those responsible for emerging infectious diseases. The fluorine atom's electronic influence enhances the binding affinity of these inhibitors to viral targets, making them more effective.

The agrochemical sector has also benefited from the use of 2-Chloromethyl-4-fluoro-3-iodopyridine as an intermediate. Its structural framework allows for the development of novel pesticides and herbicides with improved efficacy and environmental safety. By modifying the substituents on this core structure, chemists have been able to create compounds that target specific pests while minimizing harm to non-target organisms.

From a synthetic chemistry perspective, 2-Chloromethyl-4-fluoro-3-iodopyridine serves as a versatile precursor for constructing more complex molecules through various functionalization strategies. The halogen atoms provide multiple points for reaction, enabling palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These reactions are instrumental in forming carbon-carbon bonds, which are essential for creating diverse pharmacophores.

The reactivity of the chloromethyl group allows for further derivatization into more stable intermediates such as oxazolidinones or thiazolidinones through condensation reactions with hydroxylamine or thioamides, respectively. These derivatives have been explored for their antimicrobial and anti-inflammatory properties. Additionally, nucleophilic substitution reactions on the chloromethyl group can introduce other functional groups, expanding the chemical space available for drug discovery.

Recent studies have also highlighted the importance of computational methods in optimizing derivatives of 2-Chloromethyl-4-fluoro-3-iodopyridine. Molecular modeling techniques have been employed to predict binding affinities and optimize lead structures before experimental synthesis. This approach has significantly reduced the time and cost associated with drug development by identifying promising candidates early in the process.

In conclusion,2-Chloromethyl-4-fluoro-3-iodopyridine (CAS No. 1807210-69-0) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds like this will remain at the forefront of drug discovery efforts.

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